5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Mechanism of Action
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrrole derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which pyrrole derivatives are often involved in, plays a crucial role in the synthesis of various biologically active compounds .
Pharmacokinetics
The safety data sheet for a similar compound, 5-chloro-2-fluorophenylboronic acid, suggests that it may be harmful if swallowed , indicating that its bioavailability and toxicity could be significant factors in its pharmacokinetics.
Result of Action
Pyrrole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Bromination of 2-fluoroacetophenone: The reaction of 2-fluoroacetophenone with a bromination reagent to form 2-fluoro-alpha-bromoacetophenone.
Reaction with Malononitrile: The brominated product is then reacted with malononitrile to yield 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile.
Cyclization: The intermediate undergoes cyclization in a hydrogen chloride-ethyl acetate solution to form 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.
Catalytic Dechlorination: The nitrile compound is subjected to catalytic dechlorination to obtain 5-(2-fluorophenyl)-1H-pyrrole-3-nitrile.
Hydrogenation Reduction: Finally, hydrogenation reduction is carried out under catalytic conditions to produce this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using catalysts such as palladium on carbon or Raney nickel.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce various hydrogenated pyrrole compounds .
Scientific Research Applications
5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: A closely related compound with similar structural features but different functional groups.
Phenylboronic acid: Another compound with a phenyl group, used in organic synthesis and material science
Uniqueness
5-(2-Fluorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-4-2-1-3-7(8)9-5-6-10(13-9)11(14)15/h1-6,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZSUKOMZPCEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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